molecular formula C14H19NO B13772934 Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- CAS No. 71526-77-7

Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro-

Cat. No.: B13772934
CAS No.: 71526-77-7
M. Wt: 217.31 g/mol
InChI Key: ZSJWNHCZADQWNK-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-b)oxazole, 7a-(2,5-dimethylphenyl)hexahydro- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds containing the pyrrolo(2,1-b)oxazole ring often exhibit significant biological activity and have potential as synthetic intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo(2,1-b)oxazole derivatives can be synthesized using various methods. One common approach involves the use of 2-aminoethanols in tandem heterocyclization reactions. For example, 3H-furan-2-ones and 2-aminoethanol can be converted in benzene medium in the presence of cation exchange resin KU-2 to yield 7a-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles . Another method involves the use of catalysts and α-C−H functionalization, as well as reactions with microwave activation .

Industrial Production Methods

Industrial production methods for pyrrolo(2,1-b)oxazole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-b)oxazole derivatives undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert pyrrolo(2,1-b)oxazole derivatives into their reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the pyrrolo(2,1-b)oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolo(2,1-b)oxazole derivatives.

Mechanism of Action

The mechanism of action of pyrrolo(2,1-b)oxazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, some pyrrolo(2,1-b)oxazole derivatives have been shown to inhibit tubulin polymerization, thereby affecting cell division and inducing apoptosis .

Comparison with Similar Compounds

Pyrrolo(2,1-b)oxazole derivatives can be compared with other heterocyclic compounds containing nitrogen and oxygen atoms, such as pyrrolo(1,2-a)pyrazines and pyrrolo(3,4-b)pyridines. While these compounds share some structural similarities, pyrrolo(2,1-b)oxazole derivatives are unique in their specific ring structure and the types of reactions they undergo

List of Similar Compounds

  • Pyrrolo(1,2-a)pyrazines
  • Pyrrolo(3,4-b)pyridines
  • Pyrrolo(2,1-b)thiazoles

Properties

CAS No.

71526-77-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

7a-(2,5-dimethylphenyl)-3,5,6,7-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazole

InChI

InChI=1S/C14H19NO/c1-11-4-5-12(2)13(10-11)14-6-3-7-15(14)8-9-16-14/h4-5,10H,3,6-9H2,1-2H3

InChI Key

ZSJWNHCZADQWNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CCCN2CCO3

Origin of Product

United States

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